molecular formula C15H17N3O3 B8332640 3-nitro-N-(tetrahydro-2H-pyran-4-ylmethyl)quinolin-4-amine

3-nitro-N-(tetrahydro-2H-pyran-4-ylmethyl)quinolin-4-amine

Cat. No.: B8332640
M. Wt: 287.31 g/mol
InChI Key: LOTLDJVPUAGNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(tetrahydro-2H-pyran-4-ylmethyl)quinolin-4-amine is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

3-nitro-N-(oxan-4-ylmethyl)quinolin-4-amine

InChI

InChI=1S/C15H17N3O3/c19-18(20)14-10-16-13-4-2-1-3-12(13)15(14)17-9-11-5-7-21-8-6-11/h1-4,10-11H,5-9H2,(H,16,17)

InChI Key

LOTLDJVPUAGNLD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere THF (90 mL) and triethylamine (17.5 mL, 125.6 mmol) were added sequentially to a mixture of crude 4-chloro-3-nitroquinoline (13.10 g, 62.81 mmol) and 1-tetrahydro-2H-pyran-4-ylmethylamine hydrochloride (10.0 g, 65.95 mmol). The reaction mixture was placed in an oil bath at 45° C. for 1 hour and then concentrated under reduced pressure. The residue was diluted with THF (30 mL) and water (200 mL). The THF was removed under reduced pressure. A solid was isolated by filtration and dried to provide 16.10 g of 3-nitro-N-(tetrahydro-2H-pyran-4-ylmethyl)quinolin-4-amine as a light yellow solid.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.